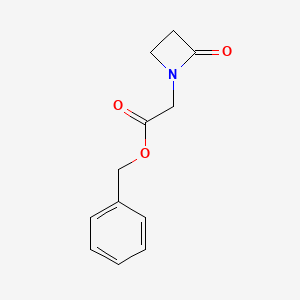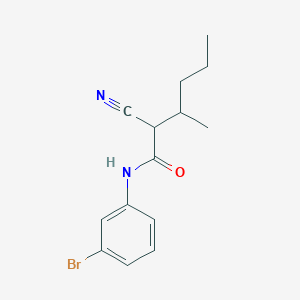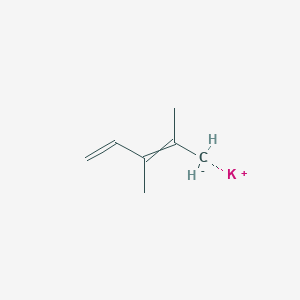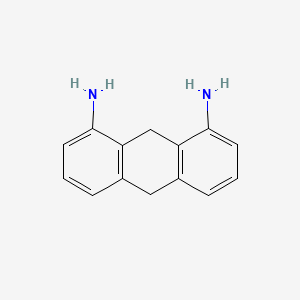![molecular formula C14H22O8 B14310577 4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) CAS No. 110700-66-8](/img/structure/B14310577.png)
4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is a complex organic compound with a unique structure that includes two dioxolanone rings connected by a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane in a 1:2 molar ratio . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure with two epoxy groups instead of dioxolanone rings.
4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Contains benzonitrile groups instead of dioxolanone rings.
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is unique due to its dioxolanone rings, which provide distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
110700-66-8 |
|---|---|
Formule moléculaire |
C14H22O8 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
4-[6-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H22O8/c15-13-19-9-11(21-13)7-17-5-3-1-2-4-6-18-8-12-10-20-14(16)22-12/h11-12H,1-10H2 |
Clé InChI |
MNMBZAAJFUPCJL-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)O1)COCCCCCCOCC2COC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)


![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)


![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)


![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
